5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione

説明

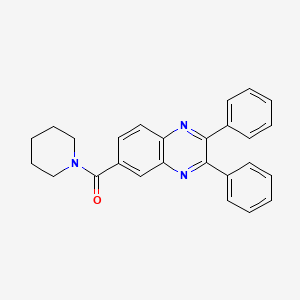

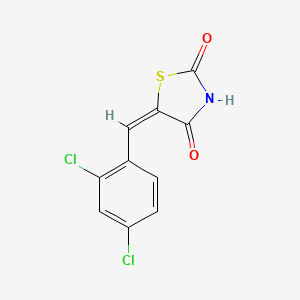

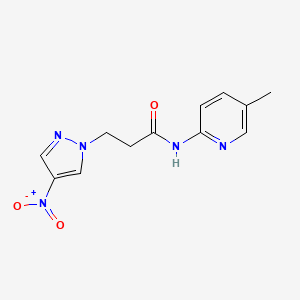

“5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione” is a chemical compound with the linear formula C12H7Cl2NO4S. It has a molecular weight of 332.164 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered unsaturated ring system composed of carbon, oxygen, nitrogen, and sulfur molecules . More detailed structural analysis would require additional data or computational modeling.科学的研究の応用

Antimicrobial Activity

Research has shown that derivatives of 5-(2,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione exhibit notable antimicrobial activities. Studies have found these compounds to be effective against various pathogenic strains of bacteria, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. Some derivatives have displayed inhibitory activities surpassing those of reference drugs against specific bacterial strains and have shown good antifungal activity as well (Stana et al., 2014).

Potential in Non-linear Optical Materials

Quantum chemical calculations indicate that certain derivatives of this compound are suitable for use as non-linear optical (NLO) materials. The high values of static hyperpolarizability in these derivatives suggest potential applications in the field of photonics and electro-optics (Fatma et al., 2018).

Anti-Cancer and Anti-Inflammatory Activities

Some studies have explored the anti-cancer and anti-inflammatory potential of this compound derivatives. One such compound demonstrated significant cytotoxic activity against human breast adenocarcinoma cell lines and exhibited good anti-inflammatory properties, with nonhemolytic and nontoxic effects on human blood cells (Uwabagira & Sarojini, 2019).

Aldose Reductase Inhibitory Activity

A study identified a derivative of this compound as a potent inhibitor of aldose reductase, an enzyme associated with diabetic complications. This compound exhibited uncompetitive inhibition and was determined to be safe in cytotoxicity assays, highlighting its potential as a therapeutic agent for managing diabetic and non-diabetic diseases (Sever et al., 2021).

Antifungal Properties

Novel derivatives of this compound have been synthesized and tested for antifungal activity. Some of these compounds exhibited high antifungal activity, both fungistatic and fungicidal, and induced morphological changes in Candida yeast cell walls. This research suggeststhat these compounds could serve as a new class of antifungal drugs, offering a novel mechanism of action that warrants further investigation (Levshin et al., 2022).

Antibacterial Activity

Several studies have synthesized and evaluated the antibacterial properties of various this compound derivatives. These compounds have been assessed against a range of bacterial strains, including Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. The findings suggest potential therapeutic applications in combating bacterial infections (Jat et al., 2006).

α-Glucosidase Inhibitory Activity

Research involving the synthesis and testing of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives against α-glucosidase has identified compounds with significant inhibitory effects. These findings indicate potential applications in the management of diabetes, as α-glucosidase inhibitors play a crucial role in controlling post-prandial hyperglycemia (Nori et al., 2014).

特性

IUPAC Name |

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOVOGTZQNQWFV-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(diphenylmethyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B3483455.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B3483461.png)

![ethyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B3483476.png)

![N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3483480.png)

![methyl 5-[(diethylamino)carbonyl]-2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3483490.png)

![5-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483500.png)

![2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]oxy}acetamide](/img/structure/B3483502.png)

![5-(3,4-dimethylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483508.png)

![5-cyclopropyl-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483511.png)

![diisopropyl 5-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}isophthalate](/img/structure/B3483514.png)